molecular formula C17H18FNO3S B2374437 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-22-4

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2374437
CAS No.: 946292-22-4
M. Wt: 335.39
InChI Key: BTJLVRZTTDNOMU-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a fluorinated methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-fluoro-2-methylphenol, followed by the formation of the morpholine ring and subsequent phenylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.

Scientific Research Applications

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorinated phenyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can modulate its overall chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.

    2-Fluoro-4-methylphenol: Another fluorinated phenol with similar chemical properties.

    4-{[(4-fluoro-2-methylphenyl)methane]sulfonyl}benzoic acid: A related compound with a sulfonyl group and similar structural features.

Uniqueness

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to its combination of a morpholine ring, a sulfonyl group, and a fluorinated phenyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-13-11-15(18)7-8-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJLVRZTTDNOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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